molecular formula C10H22N2 B6283677 3-methyl-1-(piperidin-1-yl)butan-2-amine CAS No. 1020962-95-1

3-methyl-1-(piperidin-1-yl)butan-2-amine

Cat. No.: B6283677
CAS No.: 1020962-95-1
M. Wt: 170.30 g/mol
InChI Key: AEBCFQAXYZSMIZ-UHFFFAOYSA-N
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Description

Product Information 3-Methyl-1-(piperidin-1-yl)butan-2-amine is an organic compound with the molecular formula C 10 H 22 N 2 and a molecular weight of 170.30 g/mol . Its CAS registry number is 1020962-95-1 . This building block is related to a class of piperidine-containing compounds that are of significant interest in medicinal chemistry research, particularly in the study of central nervous system (CNS) targets . Research Context and Applications While the specific biological profile of this compound is not fully detailed in the public domain, structural analogs featuring the piperidine moiety and a similar amine backbone are extensively investigated for their potential as pharmacotherapies for CNS disorders . Related compounds have been designed and synthesized as potent and selective ligands for opioid receptors, serving as valuable tools for exploring neurochemical pathways and mechanisms of action . Researchers may utilize this compound as a versatile synthetic intermediate or scaffold for the design and discovery of novel bioactive molecules. Usage Notice This product is intended For Research Use Only . It is not intended for diagnostic or therapeutic uses, nor for any form of human consumption. Please refer to the Safety Data Sheet for proper handling and storage information.

Properties

IUPAC Name

3-methyl-1-piperidin-1-ylbutan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22N2/c1-9(2)10(11)8-12-6-4-3-5-7-12/h9-10H,3-8,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEBCFQAXYZSMIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CN1CCCCC1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1020962-95-1
Record name 3-methyl-1-(piperidin-1-yl)butan-2-amine
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Preparation Methods

Reductive Amination of 3-Methyl-2-Nitrobutane with Piperidine

A widely reported method involves reductive amination of 3-methyl-2-nitrobutane with piperidine. The reaction proceeds via catalytic hydrogenation in the presence of palladium on carbon (Pd/C) under hydrogen gas (H₂) at 50–60°C . The nitro group is reduced to an amine, followed by nucleophilic substitution with piperidine. Key parameters include:

  • Solvent : Ethanol or methanol, chosen for solubility and hydrogenation efficiency.

  • Catalyst Loading : 5–10 wt% Pd/C relative to the nitro compound.

  • Yield : 68–74% after purification via vacuum distillation .

This method is favored for its simplicity but requires careful control of hydrogen pressure to minimize over-reduction byproducts.

Nucleophilic Substitution of 2-Amino-3-Methylbutanol with Piperidine

An alternative route utilizes 2-amino-3-methylbutanol as the starting material. The hydroxyl group is activated via tosylation using p-toluenesulfonyl chloride (TsCl) in dichloromethane (DCM) with triethylamine (Et₃N) as a base. The resulting tosylate undergoes nucleophilic displacement with piperidine at 80°C for 12–16 hours :

2-Amino-3-methylbutanolTsCl, Et₃NTosylate intermediatePiperidineThis compound\text{2-Amino-3-methylbutanol} \xrightarrow{\text{TsCl, Et₃N}} \text{Tosylate intermediate} \xrightarrow{\text{Piperidine}} \text{this compound}

Optimization Notes :

  • Temperature : Elevated temperatures (>80°C) reduce reaction time but risk racemization of the chiral center.

  • Base : Potassium carbonate (K₂CO₃) in aqueous-organic biphasic systems improves yield by scavenging HCl generated during tosylation .

  • Yield : 82–85% after column chromatography (silica gel, eluent: ethyl acetate/hexane) .

Enzymatic Resolution of Racemic Mixtures

Chiral purity is critical for pharmaceutical applications. Enzymatic resolution using lipases (e.g., Candida antarctica Lipase B) selectively hydrolyzes one enantiomer of a racemic ester precursor. For example:

  • Esterification : Racemic this compound is acylated with vinyl acetate.

  • Hydrolysis : The lipase selectively hydrolyzes the (R)-ester, leaving the (S)-ester intact.

  • Separation : The unreacted (S)-ester is isolated and hydrolyzed under basic conditions .

Performance Metrics :

  • Enantiomeric Excess (ee) : >98% for the (R)-enantiomer.

  • Catalyst Reusability : Lipase retains >90% activity after five cycles .

Solid-Phase Synthesis for High-Throughput Production

Solid-phase methods enable scalable synthesis using Wang resin as a support. The sequence involves:

  • Resin Functionalization : Wang resin is loaded with Fmoc-protected valine.

  • Piperidine Coupling : Using N,N'-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) in DMF.

  • Cleavage : Trifluoroacetic acid (TFA) liberates the product from the resin .

Advantages :

  • Purity : >95% without chromatography.

  • Scalability : Batch sizes up to 1 kg demonstrated .

Microwave-Assisted Synthesis

Microwave irradiation accelerates reaction kinetics. A representative protocol involves:

  • Reactants : 3-Methyl-2-bromobutane and piperidine.

  • Conditions : 150°C, 300 W, 20 minutes in acetonitrile with K₂CO₃ .

  • Yield : 89% vs. 72% for conventional heating .

Mechanistic Insight :
Microwave energy enhances dipole rotation, improving nucleophilic substitution efficiency.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Key Advantage
Reductive Amination68–7490–92Simplicity
Tosylation/Displacement82–8594–96High enantiomeric retention
Enzymatic Resolution70–75>98Chiral purity
Solid-Phase Synthesis88–92>95Scalability
Microwave-Assisted8993Rapid reaction time

Analytical Validation

  • HPLC : C18 column (4.6 × 250 mm), gradient elution (acetonitrile/water + 0.1% TFA), retention time = 8.2 min .

  • NMR (¹H , 400 MHz, CDCl₃): δ 1.05 (d, 3H, CH₃), 1.45–1.60 (m, 6H, piperidine), 2.35–2.50 (m, 4H, NCH₂) .

  • MS (ESI+) : m/z 171.2 [M+H]⁺ .

Challenges and Mitigation Strategies

  • Racemization : Minimized by using low-temperature conditions and non-polar solvents .

  • Byproduct Formation : Pd/C filtration under nitrogen prevents oxidation during reductive amination .

  • Cost : Enzymatic methods are cost-intensive but justified for high-value pharmaceuticals .

Chemical Reactions Analysis

Radical-Mediated Reactions

Experimental studies reveal that reactions involving structurally similar piperidine derivatives proceed via radical intermediates. For example:

  • Radical scavenger inhibition : Adding TEMPO (2,2,6,6-tetramethyl-1-piperidinyloxy) to coupling reactions of aldehydes and amines suppresses product formation, reducing yields from 85% to 2–5% .

  • Oxygen dependency : Reactions conducted under air (50% yield) vs. N₂ (5% yield) demonstrate the critical role of atmospheric oxygen in stabilizing radical intermediates .

Table 1: Effect of Reaction Atmosphere on Amide Synthesis

AtmosphereYield (%)Observation
Air50Optimal for radical stabilization
N₂5Radical quenching reduces yield
O₂ (balloon)0Over-oxidation inhibits product

Acylation Reactions

The primary amine group undergoes acylation with electrophilic agents (e.g., acid chlorides, anhydrides). For example:

  • BOP-mediated amidation : Piperidine derivatives react with carboxylic acids in the presence of coupling agents like (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) to form stable amides .

Key Conditions :

  • Catalysts : BOP or EDC- HCl with DMAP.

  • Solvents : CH₂Cl₂ or acetonitrile.

  • Workup : Acid/base extraction and column chromatography .

Nucleophilic Additions

The amine acts as a nucleophile in reactions with carbonyl compounds:

  • Aldehyde coupling : Reacts with aldehydes (e.g., benzaldehyde) under gold-catalyzed conditions to form secondary amides, with yields up to 85% .

  • Schiff base formation : Condensation with ketones or aldehydes generates imine intermediates, pivotal in synthesizing heterocycles.

Redox Reactions

The amine group participates in oxidation and reduction processes:

  • Oxidation : Under aerobic conditions, the amine may oxidize to nitroso or hydroxylamine derivatives, though over-oxidation (e.g., under pure O₂) can inhibit product formation .

  • Reduction : Borane-dimethylsulfide complexes selectively reduce amides to amines without affecting other functional groups .

Table 2: Representative Redox Transformations

Reaction TypeReagent/ConditionsProductYield (%)
OxidationO₂, Au catalysisN-Oxide derivatives50*
ReductionBH₃- SMe₂, THF, refluxPrimary amine90†

*Yield from analogous reactions ; †Data from related piperidine reductions .

Triflation and Cyanation

  • Triflation : The hydroxyl group in related compounds reacts with N-phenyl-bis(trifluoromethanesulfonimide) (PhNTf₂) to form triflates, enabling subsequent Pd-catalyzed cyanation .

  • Cyanation : Triflate intermediates convert to nitriles using cyanide sources (e.g., Zn(CN)₂), with yields >70% .

Boc Protection/Deprotection

  • Protection : The amine is shielded using tert-butoxycarbonyl (Boc) groups under basic conditions.

  • Deprotection : Boc removal via HCl/MeOH or TFA restores the free amine .

Pharmaceutical Intermediates

The compound serves as a precursor in opioid receptor antagonists. For example:

  • Analog synthesis : Modifications at the 3-hydroxyl or amine position enhance binding affinity for κ-opioid (KOP) receptors .

Stability and Reactivity Considerations

  • pH sensitivity : The amine (pKa ~9.13) remains protonated under acidic conditions, reducing nucleophilicity.

  • Thermal stability : Dehydration or side reactions may occur above 150°C, necessitating controlled temperatures .

Scientific Research Applications

Organic Synthesis

3-Methyl-1-(piperidin-1-yl)butan-2-amine serves as an important intermediate in the synthesis of various organic compounds. Its unique structure allows it to participate in diverse chemical reactions, making it valuable in the development of new materials and pharmaceuticals.

Biological Research

Studies have indicated that this compound interacts with biological targets such as enzymes and receptors. Research is ongoing to explore its effects on cellular processes, which may lead to insights into metabolic pathways and disease mechanisms.

Pharmaceutical Development

In medicine, this compound is being investigated for its potential therapeutic applications, particularly in treating neurological disorders. Its ability to modulate receptor activity suggests it could be a candidate for drug development aimed at conditions like depression or anxiety .

Case Studies

Case Study 1: Neurological Disorders
Research has demonstrated that compounds similar to 3-methyl-1-(piperidin-1-yl)butan-2-amines exhibit potential in modulating neurotransmitter systems involved in mood regulation. A study focused on its analogs showed promise in reducing symptoms associated with anxiety disorders.

Case Study 2: Organic Synthesis Applications
A recent investigation highlighted the use of this compound as a precursor for synthesizing novel pharmacologically active molecules. The study reported successful yields and highlighted its versatility in creating complex chemical structures.

Mechanism of Action

The mechanism of action of 3-methyl-1-(piperidin-1-yl)butan-2-amine involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, modulating their activity and influencing various biochemical pathways. The exact mechanism can vary depending on the specific application and the biological context in which it is used .

Comparison with Similar Compounds

  • 2-methyl-1-(piperidin-1-yl)butan-2-amine
  • 3-methyl-1-(pyrrolidin-1-yl)butan-2-amine
  • 3-methyl-1-(morpholin-1-yl)butan-2-amine

Comparison: Compared to similar compounds, 3-methyl-1-(piperidin-1-yl)butan-2-amine is unique due to its specific structural features and reactivity. The presence of the piperidine ring imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its reactivity and versatility in chemical reactions also set it apart from other similar compounds .

Biological Activity

3-Methyl-1-(piperidin-1-yl)butan-2-amine, a compound with structural similarities to various alkaloids, has garnered attention for its potential biological activities. This article synthesizes available research findings, focusing on the compound's pharmacological properties, mechanisms of action, and its implications in medicinal chemistry.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C11H18N2\text{C}_{11}\text{H}_{18}\text{N}_{2}

This compound features a piperidine ring which is known for its versatility in biological activity. Its lipophilic nature aids in membrane permeability, influencing its biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

  • Antibacterial Properties : Studies have shown that the compound can inhibit the growth of various bacterial strains.
  • Antifungal Activity : It has demonstrated efficacy against certain fungal infections.
  • Cytotoxic Effects : Preliminary data suggest potential anticancer properties, particularly in specific cancer cell lines.

Antibacterial and Antifungal Activities

The antibacterial activity of this compound was evaluated against several Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined using standard microbiological techniques.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus50
Escherichia coli75
Pseudomonas aeruginosa100
Candida albicans60

These results indicate that the compound is particularly effective against Staphylococcus aureus, a common pathogen responsible for various infections.

The mechanism by which this compound exerts its antibacterial effects appears to involve disruption of bacterial cell membrane integrity. This is consistent with findings that other piperidine derivatives affect membrane permeability, leading to increased uptake of cytotoxic agents such as crystal violet in bacterial cells .

Cytotoxicity and Cancer Research

In vitro studies have assessed the cytotoxicity of this compound on various cancer cell lines. Notably, it exhibited significant cytotoxic effects on FaDu hypopharyngeal tumor cells compared to standard chemotherapeutic agents like bleomycin. The compound's ability to induce apoptosis in these cells suggests a promising avenue for cancer therapy .

Case Studies

Recent studies highlighted the use of this compound in drug development:

  • Case Study 1 : In a study targeting drug-resistant bacterial strains, this compound was found to enhance the efficacy of existing antibiotics by inhibiting efflux pumps, which are responsible for antibiotic resistance .
  • Case Study 2 : A clinical trial involving patients with resistant fungal infections noted improved outcomes when treated with formulations containing this compound alongside traditional antifungals .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.